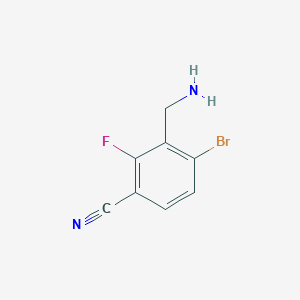
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a bromine atom, a fluorine atom, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzonitrile to introduce the bromine atom at the 4-position. This is followed by a formylation reaction to introduce a formyl group at the 3-position. The formyl group is then converted to an aminomethyl group through reductive amination using reagents such as sodium borohydride and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly reagents and solvents to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aminomethyl group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(Aminomethyl)-4-fluoro-2-aminobenzonitrile.
Oxidation: 3-(Formylmethyl)-4-bromo-2-fluorobenzonitrile.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It can be used as a probe to study biological processes involving amine and nitrile functionalities.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its aminomethyl and nitrile groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)-4-hydroxybenzonitrile
- 3-(Aminomethyl)-4-chlorobenzonitrile
- 3-(Aminomethyl)-4-methylbenzonitrile
Uniqueness
3-(Aminomethyl)-4-bromo-2-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds .
Propiedades
Fórmula molecular |
C8H6BrFN2 |
|---|---|
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-bromo-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H6BrFN2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2H,4,12H2 |
Clave InChI |
PUDDEVYDBWXFMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)F)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
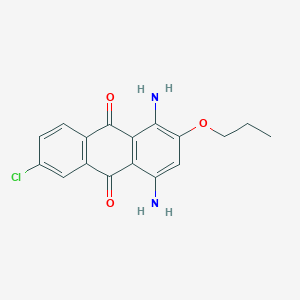
![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
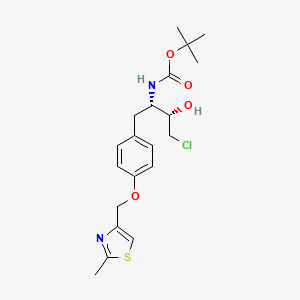
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
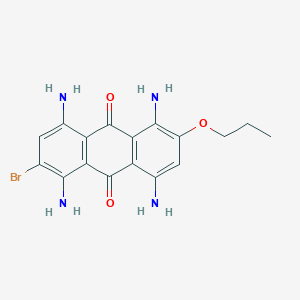
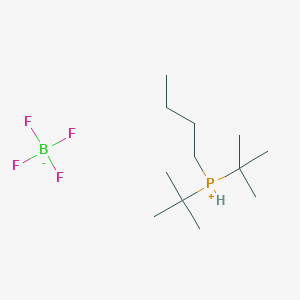

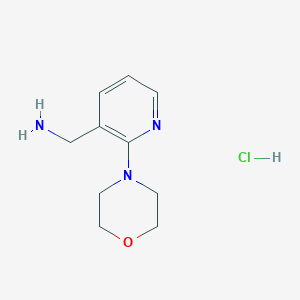

![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
